molecular formula C16H11N3O3 B1676096 STAT5 Inhibitor

STAT5 Inhibitor

Cat. No.: B1676096
M. Wt: 293.28 g/mol
InChI Key: DAVIKTBRCQWOGT-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

STAT5-IN-1 is a selective inhibitor of the transcription factor STAT5, specifically targeting the STAT5β subtype. The compound has shown significant potential in scientific research, particularly in the fields of cancer biology and immunology. STAT5-IN-1 is known for its ability to inhibit the activity of STAT5, which plays a crucial role in various cellular processes, including cell growth, differentiation, and survival .

Mechanism of Action

Target of Action

The primary target of the STAT5 Inhibitor, also known as STAT5-IN-1, is the Signal Transducer and Activator of Transcription 5 (STAT5) protein . STAT5 proteins are crucial in immune regulation and homeostasis, playing a significant role in the development and function of several hematopoietic cells . STAT5 activation is involved in the expression of genes that participate in cell development, proliferation, and survival .

Mode of Action

STAT5-IN-1 inhibits STAT5 by binding to its SH2 domain . This interaction disrupts STAT5 activation, dimerization, and nuclear translocation, thereby inhibiting STAT5-dependent gene transcription . It’s worth noting that the inhibition of STAT5 by STAT5-IN-1 is specific, with reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .

Biochemical Pathways

STAT5 proteins are activated in response to a number of cytokines and growth factors . Upon activation, they play a key role in hematopoiesis, particularly lymphocyte development, proliferation, and survival . Aberrant activation of STAT5b, one of the two paralogs of STAT5, is associated with the development of various blood malignancies and tumors . Therefore, the inhibition of STAT5 by STAT5-IN-1 can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

AC-4–130 directly binds to STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription .

Result of Action

The inhibition of STAT5 by STAT5-IN-1 can lead to significant molecular and cellular effects. For instance, it can impair the proliferation and clonogenic growth of human AML cell lines and primary FLT3-ITD+AML patient cells . Furthermore, it can increase the cytotoxicity of other inhibitors, providing new therapeutic opportunities for leukemia and potentially other cancers .

Action Environment

The action, efficacy, and stability of STAT5-IN-1 can be influenced by various environmental factors. For instance, the presence of certain cytokines and growth factors can activate STAT5 , which might affect the efficacy of STAT5-IN-1 Additionally, factors such as pH, temperature, and the presence of other biological molecules could potentially influence the stability and action of STAT5-IN-1.

Biochemical Analysis

Biochemical Properties

The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .

Cellular Effects

The this compound has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The this compound exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of the this compound can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of the this compound can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .

Metabolic Pathways

The this compound is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .

Transport and Distribution

The this compound is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .

Subcellular Localization

The this compound localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STAT5-IN-1 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification and characterization using techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of STAT5-IN-1 follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

STAT5-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving STAT5-IN-1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions involving STAT5-IN-1 depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of STAT5-IN-1 .

Scientific Research Applications

STAT5-IN-1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of STAT5-IN-1

STAT5-IN-1 is unique due to its high selectivity for the STAT5β subtype, which makes it a valuable tool for studying the specific functions of this subtype in various biological processes. Its ability to inhibit STAT5 activity with minimal off-target effects on other STAT family members further enhances its utility in scientific research .

Properties

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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STAT5 Inhibitor
Reactant of Route 2
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STAT5 Inhibitor

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